(R)-2-Hydroxy-4-phenylbutyric acid
Overview
Description
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Synthesis Analysis
This involves looking at how the compound is synthesized. This could involve multiple steps, each with its own reactants and conditions. The yield and purity of the final product would also be considered.Molecular Structure Analysis
This involves looking at the 3D structure of the molecule. Techniques like X-ray crystallography or NMR spectroscopy might be used to determine this.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include reactions where the compound is a reactant (used up) or a product (created).Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility in different solvents, and its reactivity with common reagents.Scientific Research Applications
Synthesis and Production Methods
- Precursor for Angiotensin Converting Enzyme (ACE) Inhibitors : (R)-2-Hydroxy-4-phenylbutyric acid is used in the production of ACE inhibitors. Its synthesis involves enantioselective reduction methods such as enzymatic reduction with NADH-dependent dehydrogenase and microbial transformation using Proteus vulgaris (E. Schmidt et al., 1992).
- Biocatalytic Approaches for Asymmetric Synthesis : A novel method using recombinant Pichia pastoris expressing a mutated d-lactate dehydrogenase from Lactobacillus plantarum has been developed for the synthesis of (R)-2-Hydroxy-4-phenylbutyric acid. This process achieved high conversion rates and product enantiomeric excess (Xiaoru Wang et al., 2018).
- Optimization of Production Process : Continuous production in an enzyme membrane reactor using D-Lactate dehydrogenase (D-LDH) from Staphylococcus epidermidis and formate dehydrogenase (FDH) for NADH regeneration has been optimized for the production of this compound (E. Schmidt et al., 1992).
Analytical Methods and Chemical Properties
- Enantiomeric Purity Determination : The enantiomeric purity of (R)-2-Hydroxy-4-phenylbutyric acid can be determined using chiral HPLC, highlighting its importance in precise analytical chemistry (Z. Chilmonczyk et al., 1994).
Biomedical Research
- Therapeutic Effects of Chemical Analogues : Studies have investigated the pharmacological activity of 4-phenylbutyric acid analogues, indicating a potential area of research in drug development and therapeutic applications (Hui Zhang et al., 2013), (P. Kolb et al., 2015).
Environmental and Biochemical Applications
- Biodegradation and Environmental Fate : Research on the microbial degradation of chiral 2-phenylbutyric acid (a metabolite of surfactant) by Xanthobacter flavus highlights the environmental aspects and fate of such compounds (Yishan Liu et al., 2011).
Safety And Hazards
This involves looking at how the compound might be harmful. This could include looking at its toxicity, whether it’s carcinogenic, how it should be stored, and what to do in case of an accidental spill.
Future Directions
This involves looking at what future research could be done with the compound. This could include potential applications, or new reactions or syntheses that could be developed.
I hope this general information is helpful. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help.
properties
IUPAC Name |
(2R)-2-hydroxy-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEALGCZSIGB-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40952135 | |
Record name | 2-Hydroxy-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Hydroxy-4-phenylbutyric acid | |
CAS RN |
29678-81-7 | |
Record name | (R)-2-Hydroxy-4-phenylbutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29678-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-phenylbutyric acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029678817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenebutanoic acid, α-hydroxy-, (αR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668UBN3XYA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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